Propylbenzene

Catalog No.
S584339
CAS No.
103-65-1
M.F
C9H12
M. Wt
120.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylbenzene

CAS Number

103-65-1

Product Name

Propylbenzene

IUPAC Name

propylbenzene

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

InChI

InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3

InChI Key

ODLMAHJVESYWTB-UHFFFAOYSA-N

SMILES

CCCC1=CC=CC=C1

Solubility

4.34e-04 M
Very slightly sol in water (0.06 g/l); sol in alcohol, ether
Miscible in ethanol, ethyl ether, and acetone
Water solubility of 23.4 mg/l at 25 °C.

Synonyms

n-propylbenzene, n-propylbenzene ion (1+), propylbenzene

Canonical SMILES

CCCC1=CC=CC=C1

Organic Synthesis:

  • Propylbenzene serves as a solvent for various organic reactions due to its ability to dissolve a wide range of nonpolar and slightly polar compounds. Its non-reactive nature makes it suitable for various synthetic processes. Source: National Institutes of Health: )
  • It acts as a starting material for the synthesis of other important chemicals, including:
    • Benzoic acid: A precursor to numerous pharmaceuticals, dyes, and plasticizers. Source: American Chemical Society:
    • Methylstyrene: A key component in the production of polystyrene plastics. Source: ScienceDirect:

Analytical Chemistry:

  • Propylbenzene finds use as a reference standard in gas chromatography (GC) due to its well-defined properties and separation characteristics. Source: Sigma-Aldrich:
  • Its unique properties allow scientists to calibrate GC instruments and ensure accurate analysis of other compounds.

Material Science Research:

  • Studies explore the potential of propylbenzene as a plasticizer in various polymer matrices. Its ability to modify the physical properties of polymers like polyvinyl chloride (PVC) is being investigated. Source: ResearchGate:

Environmental Research:

  • Propylbenzene is a known environmental contaminant arising from industrial processes and natural sources. Research focuses on understanding its degradation pathways in the environment and its potential impact on ecological systems. Source: ScienceDirect:

Propylbenzene, also known as n-Propylbenzene, is structurally similar to cumene, which is a more commonly encountered isomer. It is categorized as an aromatic hydrocarbon due to its benzene ring structure. The compound has a molecular weight of approximately 120.19 g/mol and is recognized by its CAS Registry Number 103-65-1 . Its physical properties include a flash point of 30 °C and a vapor pressure of 2 mm Hg at 20 °C, indicating its flammability and volatility .

Typical of aromatic compounds. Notably, it can be oxidized to produce (S)-1-phenyl-1-propanol with significant enantiomeric excess . In pyrolysis conditions, it can decompose through C–C bond dissociation reactions, leading to the formation of smaller hydrocarbons and other products . Additionally, it reacts with hydroxyl groups, which can be utilized in synthetic applications .

While specific biological activities of propylbenzene are not extensively documented, it is noted that exposure can lead to irritation of the skin and respiratory tract. High concentrations may cause symptoms such as headaches, nausea, and dizziness . Furthermore, it has been classified as a hazardous substance due to its potential health risks upon exposure.

Propylbenzene finds utility in several industrial applications:

  • Solvent: It serves as a nonpolar organic solvent in textile dyeing and printing.
  • Chemical Intermediate: It is used in the production of methylstyrene and other chemical derivatives.
  • Detergent Composition: The compound has applications in formulating detergents due to its solvent properties .

Research indicates that propylbenzene can interact with various functional groups, particularly during oxidation reactions. Its behavior in combustion and pyrolysis has been studied to understand its decomposition pathways better . Such studies are crucial for assessing environmental impacts and safety measures during industrial use.

Several compounds share structural similarities with propylbenzene. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
CumeneC₉H₁₂More commonly used; important in phenol production
IsopropylbenzeneC₉H₁₂Isomeric form; used in similar applications
EthylbenzeneC₈H₁₀Precursor to styrene; lower boiling point

Propylbenzene stands out due to its specific structural arrangement that influences its reactivity and application scope compared to these similar compounds.

Physical Description

N-propyl benzene appears as a clear colorless liquid. Insoluble in water and less dense than water. Flash point 86°F. Mildly toxic by ingestion and inhalation. Used to make other chemicals.
Liquid

Color/Form

Colorless liquid
Liquid

XLogP3

3.7

Boiling Point

318.2 °F at 760 mm Hg (USCG, 1999)
159.2 °C

Flash Point

118 °F (USCG, 1999)
86 °F (closed cup)

Vapor Density

4.14 (Air= 1)

Density

0.862 (USCG, 1999)
Specific gravity: 0.8620 @ 20 °C/4 °C

LogP

3.69 (LogP)
log Kow= 3.69

Melting Point

-146.2 °F (USCG, 1999)
-99.5 °C

UNII

0WR86ZHG2Z

GHS Hazard Statements

Aggregated GHS information provided by 1310 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1310 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 1309 of 1310 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

7.52 mm Hg (USCG, 1999)
3.42 mmHg
3.42 mm Hg @ 25 °C

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

103-65-1

Wikipedia

Propylbenzene

Biological Half Life

4.00 Days

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Prepd by the action of diethyl sulfate on benzyl magnesium chloride.
... IS PRODUCED IN PETROLEUM REFINING & AS BYPRODUCT OF CUMENE MFR.
PROBABLY BY ALKYLATION OF BENZENE WITH N-PROPYL CHLORIDE IN THE PRESENCE OF ALUMINUM CHLORIDE; FRACTIONAL DISTILLATION OF PETROLEUM REFORMATE.
Reaction of benzylmagnesium chloride and diethyl sulfate.
Petroleum refining; by-product of cumene mfg.

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Transportation equipment manufacturing
Benzene, propyl-: ACTIVE

Analytic Laboratory Methods

A modified variant of the purge-and-trap gas chromatographic analysis of volatile organic carbon compounds in water is described. The method separated over 200 organic compounds within 40 min using flame ionization and ion trap detection and is capable of quantitation down to 5 ng/l per component. The recoveries of n-propylbenzene from water at 30 and 60 C were 84 and 99%, respectively.
EPA Method 524.2. Purge-and-Trap Gas Chromatography/Mass Spectrometry. The method is applicable for the determination of volatile aromatic compounds in water, finished drinking water, raw source water or drinking water in any treatment stage. For n-propylbenzene the method has a detection limit of 0.10 ug/l and a relative standard deviation of 5.8% ug/l with a wide bore capillary column.
EPA Method 502.2. Purge-and-Trap Capillary Column Gas Chromatography with Photoionization and Electrolytic Conductivity Detectors in Series. The method is applicable for the determination of volatile organic compounds in finished drinking water, raw source water, or drinking water in any treatment stage. For n-propylbenzene the method has a detection limit of 0.004 ug/l, a percent recovery of 103%, and a relative standard deviation of recovery of 2.0 using the photoionization detector; and a method detection limit not given ug/l, a percent recovery not given and a standard deviation not given using the electrolytic conductivity detector.
AOB Method VG-011-1. Halogenated and Aromatic Volatile Organic Compounds (VOCs) in Whole Gas Analyzed by Purge and Trap GC/ELCD/PID.
For more Analytic Laboratory Methods (Complete) data for N-PROPYLBENZENE (9 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

Saper et al. Nickel-catalysed anti-Markovnikov hydroarylation of unactivated alkenes with unactivated arenes facilitated by non-covalent interactions. Nature Chemistry, DOI: 10.1038/s41557-019-0409-4, published online 10 February 2020

Cleland, J. G. (1979). Multimedia Environmental Goals for Environmental Assessment: MEG charts and background information summaries (categories 13–26). Environmental Protection Agency, Office of Research and Development, Office of Energy, Minerals and Industry, Industrial Environmental Research Laboratory. pp. A528–A529.

Montgomery, John H. (1991). Groundwater Chemicals Field Guide. CRC Press. p. 174.

Henry Gilman and W. E. Catlin (1941). "n-Propylbenzene". Organic Syntheses.; Collective Volume, vol. 1, p. 471

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